molecular formula C27H32N2O7S B554315 Z-Lys-obzl benzenesulfonate CAS No. 68973-36-4

Z-Lys-obzl benzenesulfonate

Cat. No.: B554315
CAS No.: 68973-36-4
M. Wt: 528.6 g/mol
InChI Key: ZYQPTGXDPNAHSO-FYZYNONXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Z-Lys-obzl benzenesulfonate is primarily used as a biochemical assay reagent in research about succinylated proteins . Succinylated proteins are the primary targets of this compound. These proteins play a crucial role in various biological processes, including cellular metabolism and signaling.

Mode of Action

This interaction could lead to changes in the protein’s structure, stability, or interactions with other molecules .

Biochemical Pathways

This compound is involved in the study of biochemical pathways related to protein succinylation. Protein succinylation is a post-translational modification that can regulate various cellular processes, including energy metabolism and gene expression .

Pharmacokinetics

As a biochemical assay reagent, its bioavailability and pharmacokinetic profile would be crucial for its effectiveness in research applications .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In general, its interaction with succinylated proteins could influence the proteins’ functions and potentially affect the cellular processes they are involved in .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Lys-OBzl (benzenesulfonate) involves the protection of the lysine amino group with a benzyloxycarbonyl (Z) group and the esterification of the carboxyl group with benzyl alcohol. The reaction typically proceeds under mild conditions using a suitable base and an organic solvent .

Industrial Production Methods

Industrial production methods for Z-Lys-OBzl (benzenesulfonate) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and esterification steps, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Z-Lys-OBzl (benzenesulfonate) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-Lys-OBzl (benzenesulfonate) is unique due to its specific protection groups, which provide stability and selectivity in various chemical reactions. This makes it particularly valuable in peptide synthesis and protein modification studies .

Properties

IUPAC Name

benzenesulfonic acid;benzyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4.C6H6O3S/c22-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)23-21(25)27-16-18-11-5-2-6-12-18;7-10(8,9)6-4-2-1-3-5-6/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);1-5H,(H,7,8,9)/t19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQPTGXDPNAHSO-FYZYNONXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CCCCN)NC(=O)OCC2=CC=CC=C2.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68973-36-4
Record name L-Lysine, N2-[(phenylmethoxy)carbonyl]-, phenylmethyl ester, benzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68973-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Z-Lys-obzl benzenesulfonate
Reactant of Route 2
Reactant of Route 2
Z-Lys-obzl benzenesulfonate
Reactant of Route 3
Reactant of Route 3
Z-Lys-obzl benzenesulfonate
Reactant of Route 4
Reactant of Route 4
Z-Lys-obzl benzenesulfonate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Z-Lys-obzl benzenesulfonate
Reactant of Route 6
Reactant of Route 6
Z-Lys-obzl benzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.